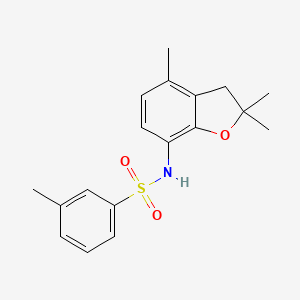

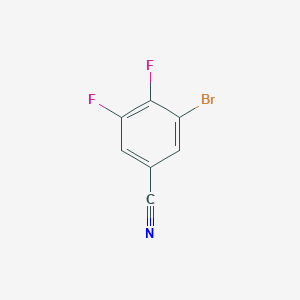

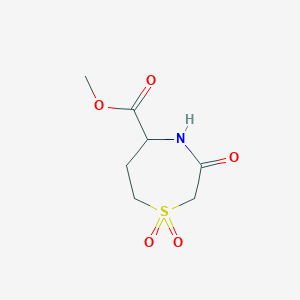

![molecular formula C22H13FN6O B2637994 3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol CAS No. 896822-38-1](/img/structure/B2637994.png)

3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Studies

- Researchers have synthesized a series of compounds including 3-substituted pyrazolo[4,3-e]triazolo pyrimidines, which are related to the compound of interest. These compounds have been identified as potent xanthine oxidase inhibitors, demonstrating their potential in biochemical applications (Shurrab et al., 2013).

Pharmacological Probes

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar to the compound , have been used as molecular probes for the A2A adenosine receptor. These probes display high affinity and selectivity, making them valuable in studying receptor interactions and potential therapeutic applications (Kumar et al., 2011).

Antimicrobial Applications

- Certain derivatives synthesized from similar structural frameworks have shown competitive activities against typical antibacterial and antifungal drugs. This indicates their potential use in developing new antimicrobial agents (Abdelhamid et al., 2016).

Anticancer Activity

- Some newly synthesized compounds, including pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines, have been evaluated for their anticancer activity. Some of these compounds exhibited moderate to high activity against human breast carcinoma cell lines, suggesting their potential as anticancer agents (Abdelhamid et al., 2016).

Antioxidant and Anticancer Properties

- A specific derivative, 6-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-3- ((2-naphthyloxy)methyl)triazolo[3,4-b][1,3,4]-thiadiazole, has shown potent antioxidant and anticancer activities. It induces growth inhibition followed by apoptosis in HepG2 cells, which is relevant to the compound given their structural similarities (Sunil et al., 2010).

Enzyme Inhibition

- Some pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds, similar to the compound , have shown significant activities, suggesting their potential in treating diseases like Alzheimer's (Romdhane et al., 2016).

Mechanism of Action

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to assess the safety and hazards associated with this compound.

properties

IUPAC Name |

3-[10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13FN6O/c23-15-5-7-16(8-6-15)29-21-18(11-25-29)22-26-20(27-28(22)12-24-21)17-9-13-3-1-2-4-14(13)10-19(17)30/h1-12,30H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFZPFQZCRPYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=C(C=C6)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

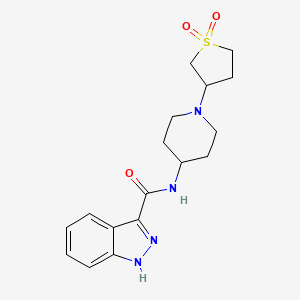

![3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B2637920.png)

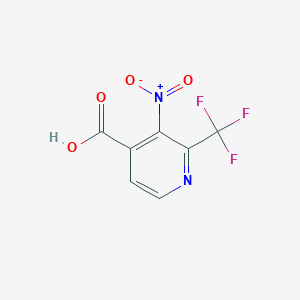

![Benzyl N-[2-(difluoromethoxy)ethyl]carbamate](/img/structure/B2637925.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)

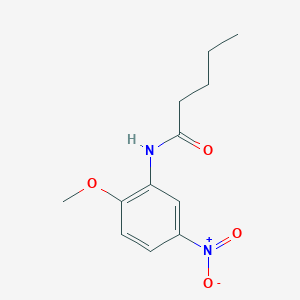

![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)

methanone](/img/structure/B2637932.png)